An In-depth Technical Guide to 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: A Key Intermediate in Kinase Inhibitor Discovery
An In-depth Technical Guide to 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: A Key Intermediate in Kinase Inhibitor Discovery
This technical guide provides a comprehensive overview of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering insights into its chemical properties, synthesis, reactivity, and potential applications, with a particular focus on its role as a precursor to potent kinase inhibitors.
Introduction: The Significance of the Pyrido[4,3-d]pyrimidine Scaffold
The pyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active molecules.[1][2] This fused heterocyclic system offers a unique three-dimensional architecture that can effectively interact with the active sites of various enzymes, particularly kinases. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine emerges as a highly versatile building block for the synthesis of novel kinase inhibitors.[4][5] Its distinct halogenation pattern provides multiple reactive sites for selective functionalization, allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine is essential for its effective use in synthesis and drug design.
| Property | Value | Source(s) |
| Molecular Formula | C₇HCl₃FN₃ | [6] |
| Molecular Weight | 252.46 g/mol | [6] |
| CAS Number | 2454396-80-4 | [3] |
| Appearance | White to brown powder/crystal | [7] |
| Purity | Typically >95% (commercial sources) | [8] |
| Storage Conditions | Store at -20°C under an inert atmosphere, protected from light and moisture. | [6] |
Molecular Structure:
The structure of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine is characterized by a fused pyridine and pyrimidine ring system. The chlorine atoms at positions 2, 4, and 7, along with the fluorine atom at position 8, significantly influence the electronic properties and reactivity of the molecule.
Figure 1: Chemical structure of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.
Synthesis and Reactivity
Proposed Synthetic Approach:
A plausible synthetic route would involve a multi-step process, likely starting from a functionalized pyridine derivative. This would be followed by the construction of the pyrimidine ring and subsequent halogenation steps. The introduction of the fluorine atom might be achieved using a nucleophilic aromatic substitution reaction with a fluoride source.
Figure 2: Generalized synthetic workflow for 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.
Chemical Reactivity:
The reactivity of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine is dominated by the presence of the four halogen atoms, which serve as excellent leaving groups in nucleophilic aromatic substitution reactions. The chlorine atoms at the 2, 4, and 7 positions and the fluorine atom at the 8-position can be selectively displaced by various nucleophiles, such as amines, alcohols, and thiols. This differential reactivity allows for the controlled, stepwise introduction of different functional groups, a crucial aspect in the synthesis of targeted derivatives.[6]
Furthermore, the molecule can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of carbon-carbon bonds and the introduction of more complex substituents.[6]
Spectroscopic Data
While specific spectral data is typically provided by commercial suppliers upon request, the expected spectroscopic characteristics can be predicted based on the molecular structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: A single aromatic proton signal is expected in the downfield region.
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¹³C NMR: Seven distinct carbon signals are anticipated, with their chemical shifts influenced by the attached halogen atoms and nitrogen atoms within the heterocyclic system.
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¹⁹F NMR: A singlet is expected for the fluorine atom at the 8-position.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (252.46 g/mol ), along with a characteristic isotopic pattern due to the presence of three chlorine atoms.
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-Cl, C-F, and C=N stretching vibrations within the aromatic heterocyclic system.
Applications in Drug Discovery
The primary application of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine is as a key intermediate in the synthesis of kinase inhibitors for cancer therapy.[4][5] The pyrido[4,3-d]pyrimidine scaffold has been identified as a promising core for targeting various kinases involved in cancer cell proliferation and survival.
Targeting KRAS Mutants:
Notably, derivatives of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine have been investigated for their ability to selectively target mutant KRAS proteins.[6] The KRAS oncogene is frequently mutated in various cancers, including pancreatic and colorectal cancer, making it a highly sought-after therapeutic target. The halogenated scaffold of this compound provides a foundation for designing molecules that can bind to and inhibit the activity of these challenging-to-target proteins.[6]
Mechanism of Action as Kinase Inhibitors:
Pyrido[4,3-d]pyrimidine-based inhibitors typically function by competing with ATP for binding to the kinase domain of the target enzyme.[3] The heterocyclic core mimics the purine ring of ATP, while the substituents introduced via the reactive halogen sites can form specific interactions with the amino acid residues in the active site, leading to potent and selective inhibition. The fluorine atom can be particularly important for enhancing binding affinity and modulating metabolic stability.
Figure 3: Proposed mechanism of action for kinase inhibitors derived from 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.
Safety and Handling
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
GHS Hazard Statements:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.[3]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[6]
Conclusion
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its highly functionalized heterocyclic core provides an excellent starting point for the synthesis of novel kinase inhibitors, particularly for challenging targets like mutant KRAS. A thorough understanding of its properties, reactivity, and safe handling is crucial for its successful application in the development of next-generation therapeutics. As research in this area continues, this compound is poised to play an increasingly important role in the advancement of precision medicine for cancer and other diseases.
References
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Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of Pyrido [4,3-d] pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. [Link]
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Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
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2,4,7-Trichloro-8-fluoropyrido(4,3-d)pyrimidine - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
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2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine - MySkinRecipes. (n.d.). Retrieved January 7, 2026, from [Link]
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2454396-80-4 | 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine - BioChemPartner.com. (n.d.). Retrieved January 7, 2026, from [Link]
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2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine - Lianhe Aigen Pharma Co., Ltd. (n.d.). Retrieved January 7, 2026, from [Link]
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